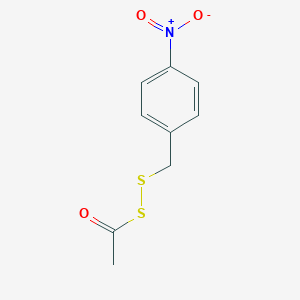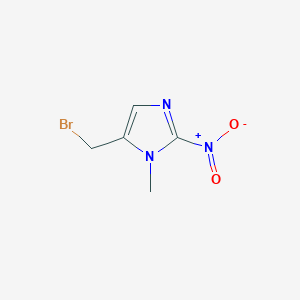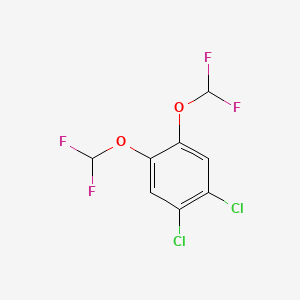
1,2-Dichloro-4,5-bis(difluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4,5-bis(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6Cl2F4O2 It is a derivative of benzene, where two chlorine atoms and two difluoromethoxy groups are substituted at the 1,2 and 4,5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4,5-bis(difluoromethoxy)benzene typically involves the reaction of a suitable benzene derivative with chlorinating and difluoromethoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and difluoromethoxylation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-4,5-bis(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different products depending on the reagents used.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds .
Aplicaciones Científicas De Investigación
1,2-Dichloro-4,5-bis(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4,5-bis(difluoromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s chlorine and difluoromethoxy groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The pathways involved include the formation of intermediates that can further react to yield different products .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-4,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of difluoromethoxy groups.
1,4-Dichloro-2,5-bis(difluoromethoxy)benzene: Similar but with different substitution positions on the benzene ring.
Uniqueness
The presence of both chlorine and difluoromethoxy groups provides a distinct set of properties that can be leveraged in various chemical processes .
Propiedades
Fórmula molecular |
C8H4Cl2F4O2 |
|---|---|
Peso molecular |
279.01 g/mol |
Nombre IUPAC |
1,2-dichloro-4,5-bis(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H4Cl2F4O2/c9-3-1-5(15-7(11)12)6(2-4(3)10)16-8(13)14/h1-2,7-8H |
Clave InChI |
BUOWHIWDCOHSGL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


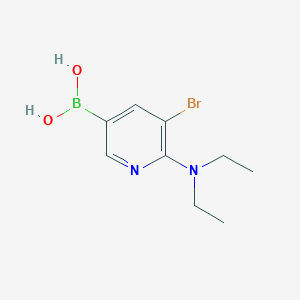
![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
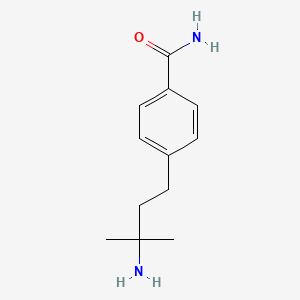
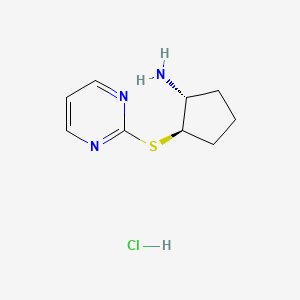
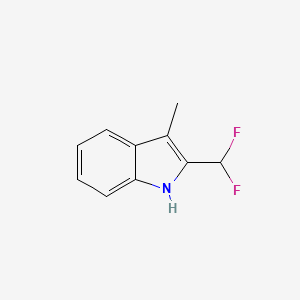
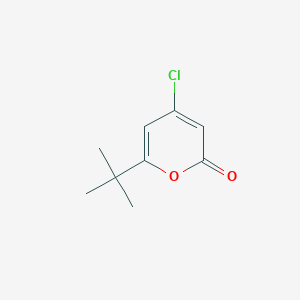
![3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12968350.png)
